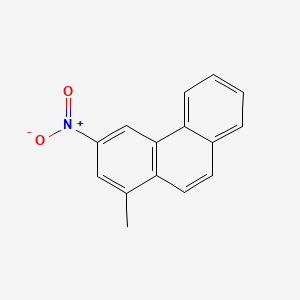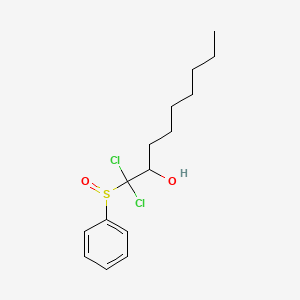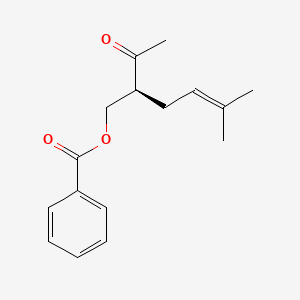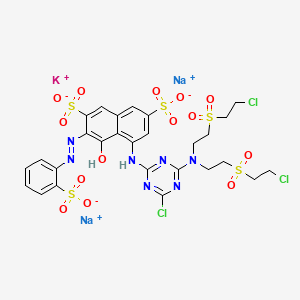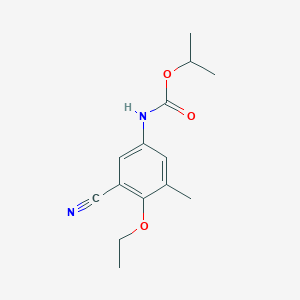![molecular formula C21H18O2SSe B14418038 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene CAS No. 81763-73-7](/img/structure/B14418038.png)
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is an organic compound that contains both sulfur and selenium atoms. This compound is part of a class of organosulfur-selenium compounds known for their unique biological activities and synthetic applications .
Méthodes De Préparation
The most straightforward and commonly used strategy for the preparation of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is the direct selenosulfonylation of unsaturated compounds. This method involves the formation of two new carbon-sulfur and carbon-selenium bonds in a single operation . The reaction typically uses pre-prepared Se-phenyl areneselenosulfonates in the presence of a catalytic amount of BF3·Et2O at room temperature .
Analyse Des Réactions Chimiques
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution . Major products formed from these reactions include sulfoxides, sulfides, and substituted benzene derivatives .
Applications De Recherche Scientifique
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene has a broad range of applications in various research areas:
Chemistry: Used as a reagent in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new drugs due to its unique biological activities.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene exerts its effects involves the formation of reactive intermediates that interact with molecular targets. The compound can form electrophilic intermediates that react with nucleophiles in biological systems, leading to various biological effects . The molecular targets and pathways involved include enzymes and proteins that are critical for cellular functions .
Comparaison Avec Des Composés Similaires
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is unique due to the presence of both sulfur and selenium atoms in its structure. Similar compounds include:
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-: Contains a sulfonyl group but lacks the selenium atom.
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene: Similar structure but different functional groups.
These compounds share some chemical properties but differ in their biological activities and synthetic applications due to the presence or absence of selenium .
Propriétés
Numéro CAS |
81763-73-7 |
|---|---|
Formule moléculaire |
C21H18O2SSe |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenyl-2-phenylselanylethenyl)sulfonylbenzene |
InChI |
InChI=1S/C21H18O2SSe/c1-17-12-14-19(15-13-17)24(22,23)16-21(18-8-4-2-5-9-18)25-20-10-6-3-7-11-20/h2-16H,1H3 |
Clé InChI |
FRLIKFZRCZTHCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


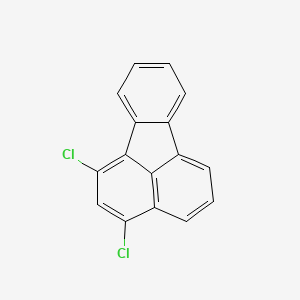
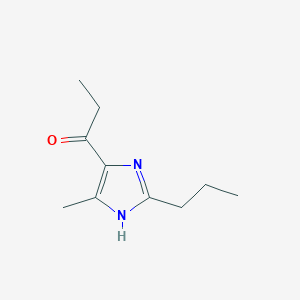
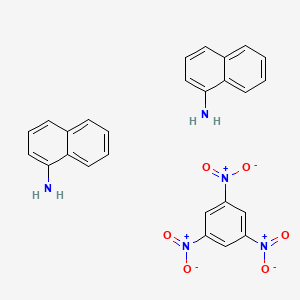
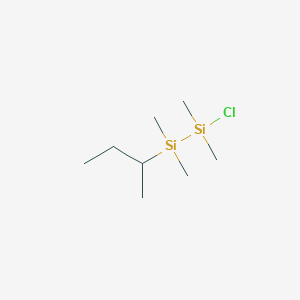
![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
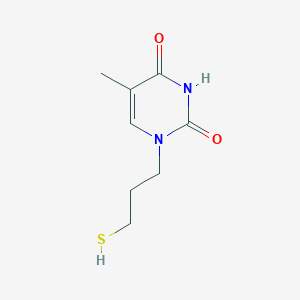
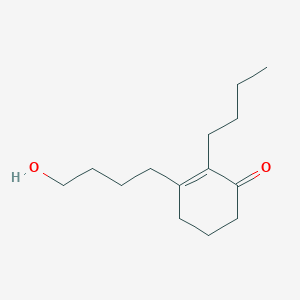
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
